N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is a compound that features an imidazole ring and a sulfonamide group The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules The sulfonamide group is a functional group that contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
Mechanism of Action
Target of Action
The compound N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is a derivative of imidazole . Imidazole derivatives have been found to target a wide range of biological receptors and enzymes . Specifically, this compound has been found to target the C522 residue of p97, a protein involved in various cellular processes .
Mode of Action
The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction can lead to changes in the function of p97, potentially affecting various cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
It has been suggested that the compound could have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfonamides.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as alkyl halides, aryl halides, or halogenating agents in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Sulfinamides or sulfonamides.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide can be compared with other similar compounds that contain an imidazole ring and a sulfonamide group. Some of these compounds include:
N-(1H-imidazol-1-ylmethyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(1H-imidazol-1-ylmethyl)-2,4,6-trimethylbenzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the imidazole ring.
N-(3-(1H-imidazol-1-yl)propyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the propyl chain.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-9-13(2)15(14(3)10-12)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEKTYMDWHRZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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